Foreword: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
Foreword: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 3-(1,2,3-Thiadiazol-4-yl)aniline
To the dedicated researcher, scientist, and drug development professional, the exploration of novel heterocyclic scaffolds is the bedrock of innovation. Among these, the 1,2,3-thiadiazole ring system represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, conferred by the arrangement of one sulfur and two nitrogen atoms, grant it significant metabolic stability and the capacity to engage in diverse biological interactions.[2] This guide focuses on a specific, high-interest derivative: 3-(1,2,3-Thiadiazol-4-yl)aniline. The presence of a reactive aniline group on the phenyl substituent opens a gateway for extensive chemical modification, making this molecule a versatile building block for creating libraries of potential therapeutic agents. This document serves as a comprehensive technical resource, synthesizing core chemical data, proven experimental methodologies, and forward-looking applications to empower your research and development endeavors.
Core Physicochemical and Structural Properties
3-(1,2,3-Thiadiazol-4-yl)aniline (CAS Number: 878437-57-1) is a bifunctional aromatic compound featuring a 1,2,3-thiadiazole heterocycle linked to an aniline moiety at the meta-position.[3] This specific arrangement dictates its solubility, reactivity, and potential as a pharmacophore.
Molecular Structure and Key Identifiers
The foundational structure provides the basis for all subsequent chemical and biological investigations.
Caption: Chemical structure of 3-(1,2,3-Thiadiazol-4-yl)aniline.
Tabulated Physicochemical Data
Quantitative data provides critical parameters for experimental design, including solvent selection, reaction conditions, and analytical method development.
| Property | Value | Source |
| CAS Number | 878437-57-1 | PubChem[3] |
| Molecular Formula | C₈H₇N₃S | PubChem[3] |
| Molecular Weight | 177.23 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |
| IUPAC Name | 3-(1,2,3-thiadiazol-4-yl)aniline | PubChem[3] |
| SMILES | C1=CC(=CC(=C1)N)C2=CSN=N2 | PubChem[3] |
| InChIKey | MHPFVGQSGTVRPC-UHFFFAOYSA-N | PubChem[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 3 (from N, N, N) | PubChem (Computed)[3] |
| Topological Polar Surface Area | 77.2 Ų | PubChem (Computed)[3] |
| XLogP3 | 1.8 | PubChem (Computed)[3] |
| Form | Solid (Typical for related anilines) | Sigma-Aldrich |
Synthesis Pathway: The Hurd-Mori Reaction
The construction of the 1,2,3-thiadiazole ring is most reliably achieved via the Hurd-Mori synthesis.[5] This reaction involves the cyclization of an α-methylene ketone's hydrazone derivative with thionyl chloride (SOCl₂).[6][7] For the synthesis of the target compound, a logical and field-proven precursor is 3-aminoacetophenone.
The causality behind this choice is twofold:
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Positional Integrity: Starting with the amino group already in the meta position ensures the final product's regiochemistry without requiring complex positional group manipulations.
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Reactive Handle: The acetyl group provides the necessary α-methylene ketone functionality required for the Hurd-Mori cyclization.
Synthesis Workflow Diagram
Caption: Hurd-Mori synthesis workflow for 3-(1,2,3-Thiadiazol-4-yl)aniline.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed by TLC and ¹H NMR before proceeding to the more sensitive cyclization step.
Step 1: Synthesis of (E)-N'-(1-(3-aminophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (N-Tosylhydrazone Intermediate)
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Reaction Setup: To a solution of 3-aminoacetophenone (1.0 eq) in absolute ethanol (approx. 0.5 M), add p-toluenesulfonylhydrazide (tosylhydrazide) (1.05 eq).
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Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting ketone spot indicates completion.
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Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
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Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. Dry the product under vacuum. The structure can be confirmed by ¹H NMR spectroscopy.
Step 2: Hurd-Mori Cyclization to form 3-(1,2,3-Thiadiazol-4-yl)aniline
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Reaction Setup: Suspend the N-tosylhydrazone intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flask equipped with a nitrogen inlet and a dropping funnel. Cool the suspension to 0°C in an ice bath.
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Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension over 20-30 minutes. The presence of an electron-withdrawing group on the hydrazone nitrogen is crucial for a successful cyclization.[8]
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
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Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl byproduct.
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization Profile
Accurate structural elucidation is paramount. The following data represents the expected spectroscopic signatures for 3-(1,2,3-Thiadiazol-4-yl)aniline based on its constituent functional groups and data from analogous structures.[9][10][11]
| Technique | Expected Observations and Assignments |
| ¹H NMR | δ 8.5-9.0 ppm (s, 1H): Proton on the thiadiazole ring (C5-H).δ 6.7-7.5 ppm (m, 4H): Aromatic protons of the aniline ring.δ 3.5-4.5 ppm (br s, 2H): Protons of the amine (-NH₂) group. |
| ¹³C NMR | δ ~150-160 ppm: C4 of the thiadiazole ring (attached to phenyl group).δ ~130-140 ppm: C5 of the thiadiazole ring.δ ~148 ppm: Aromatic carbon attached to the amino group (C-NH₂).δ ~110-130 ppm: Other aromatic carbons. |
| IR (cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: N-H scissoring (bending) of the amine.~1500-1400 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiadiazole rings. |
| Mass Spec (EI) | m/z 177: Molecular ion peak [M]⁺.m/z 149: Fragment corresponding to the loss of N₂ ([M-N₂]⁺), a characteristic fragmentation pattern for 1,2,3-thiadiazoles.[3][12] |
Chemical Reactivity and Synthetic Potential
The molecule's reactivity is dominated by the aniline functional group, which serves as a versatile handle for derivatization.
Key Reaction Pathways
The primary amine is a nucleophile and can be readily transformed into a wide array of other functional groups, making it a valuable synthon in drug discovery programs.
Caption: Key reactivity pathways of the aniline moiety.
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Amide Formation: Reaction with acyl chlorides or anhydrides yields amides, a common functional group in many pharmaceuticals.
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Sulfonamide Synthesis: Treatment with sulfonyl chlorides produces sulfonamides, a well-known pharmacophore with activities ranging from antibacterial to diuretic.
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Diazotization: The primary amine can be converted to a diazonium salt, a highly versatile intermediate for Sandmeyer-type reactions, allowing for the introduction of halides, cyano, and hydroxyl groups.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to have a broad spectrum of biological activities, including antiviral and anticancer properties.[6]
Applications in Drug Discovery and Agrochemicals
The 1,2,3-thiadiazole scaffold is not merely a synthetic curiosity; it is a core component of numerous biologically active molecules.[13][14]
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Anticancer and Antitumor Agents: Many thiadiazole derivatives have demonstrated potent anticancer activity.[6] The ability to easily synthesize a library of amide and sulfonamide derivatives from 3-(1,2,3-Thiadiazol-4-yl)aniline allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency against various cancer cell lines.[15]
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Antiviral Activity: Certain 1,2,3-thiadiazole compounds have shown promise as antiviral agents, including against HIV-1.[6]
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Plant Activators & Fungicides: In the agrochemical sector, 1,2,3-thiadiazoles are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that protect against a broad spectrum of pathogens.[16] The aniline moiety can be modified to tune the compound's properties for optimal uptake and activity in plants.
Conclusion
3-(1,2,3-Thiadiazol-4-yl)aniline is a molecule of significant strategic value for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-documented methods like the Hurd-Mori reaction. The compound's true potential lies in the synthetic versatility of its aniline group, which provides a reliable entry point for generating diverse chemical libraries. The established biological relevance of the 1,2,3-thiadiazole core, combined with the derivatization potential of the aniline handle, positions this compound as a critical building block for the discovery of next-generation therapeutics and advanced agrochemicals.
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